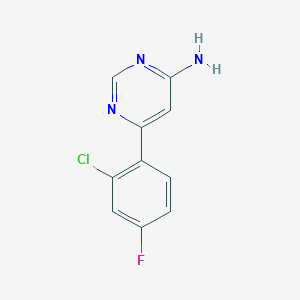

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine

Übersicht

Beschreibung

“6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” is a chemical compound with the IUPAC name 2-chloro-N-(4-fluorophenyl)-4-pyrimidinamine . It has a molecular weight of 223.64 .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki coupling reactions . For instance, 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine can be synthesized by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15) .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Synthesis in Antitumor Drugs : It serves as an important intermediate in the synthesis of many antitumor drugs. Specifically, it's widely used in small molecular inhibitors of anti-tumor agents (Gan et al., 2021).

Quantum Chemical Characterization

- Hydrogen Bonding Sites : This compound has been investigated for hydrogen bonding sites using quantum chemistry methods. This research is crucial for understanding its interactions at a molecular level, which has implications in drug design and synthesis (Traoré et al., 2017).

Synthesis and Reactivity

- Conversion into Amino- and Chloro-Pyrimidine Derivatives : Research has shown its transformation into various derivatives, expanding its potential applications in pharmaceutical chemistry (Botta et al., 1985).

- Synthesis of 4-Arylamino Pyrimidine Derivatives : Studies indicate its use in synthesizing 4-arylamino pyrimidine derivatives, which have shown promising insecticidal activities (Wu et al., 2019).

- Synthesis of Fluoroaryl Substituted Pyrroles and Pyrimidines : It has been involved in the synthesis of fluoroaryl substituted pyrroles and pyrimidines, highlighting its versatility in chemical synthesis (Dave & Desai, 1999).

Biological Evaluation

- Radiosensitizing Effect on Cancer Cells : Novel phenylpyrimidine derivatives, including those related to this compound, have been evaluated for their radiosensitizing effects on human lung cancer cells. This suggests its potential application in improving radiotherapy outcomes for cancer patients (Jung et al., 2019).

Synthesis of Analogues

- Synthesis of Trifluoromethylated Analogues : The compound has been used in the synthesis of trifluoromethylated analogues of dihydroorotic acid, a process important in drug discovery and development (Sukach et al., 2015).

Zukünftige Richtungen

While specific future directions for “6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine” are not available, research into similar compounds suggests potential applications in the development of new anticancer chemotherapeutic agents . The structure-activity relationship calculations showed that hydrophobic substituents and 1-naphthalenyl group at the R2 position increased the activity .

Wirkmechanismus

Target of Action

The primary target of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

This compound interacts with Aurora kinase A by inhibiting its activity . This inhibition reduces the phosphorylation of Aurora kinase A at Thr283, a critical step in the activation of this kinase . The compound’s interaction with its target leads to changes in the cell cycle, specifically causing an accumulation of cells in the G2/M phase .

Biochemical Pathways

The inhibition of Aurora kinase A by this compound affects the cell cycle pathway . The compound’s action results in a halt in the progression of the cell cycle at the G2/M phase, preventing cells from undergoing mitosis . This disruption in the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness in inhibiting aurora kinase a suggests that it has sufficient bioavailability to reach its target within cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Aurora kinase A activity, the accumulation of cells in the G2/M phase of the cell cycle, and the induction of caspase-mediated apoptotic cell death . These effects can lead to a reduction in the growth of cancer cells .

Biochemische Analyse

Biochemical Properties

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in the biosynthesis of prostaglandins, influencing their activity and expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of Aurora kinase A (AURKA), leading to cell cycle arrest at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . This compound also affects the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to and inhibits the activity of enzymes such as cAMP-phosphodiesterase and AURKA . This inhibition leads to changes in gene expression and enzyme activity, resulting in altered cellular functions. The compound’s ability to inhibit AURKA activity is particularly significant in cancer therapy, as it induces cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, leading to sustained effects on cell signaling pathways and gene expression . Its stability and degradation rates may vary depending on the experimental conditions and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues and cellular compartments influence its therapeutic effects and potential toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

6-(2-chloro-4-fluorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-8-3-6(12)1-2-7(8)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPCTXSOMBAZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

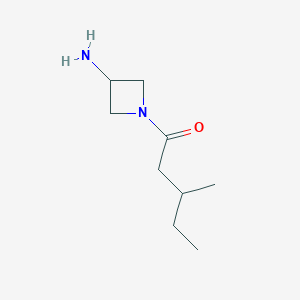

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

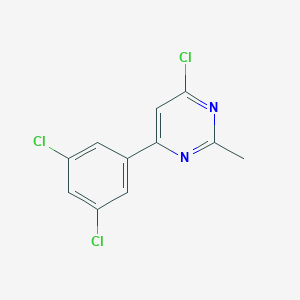

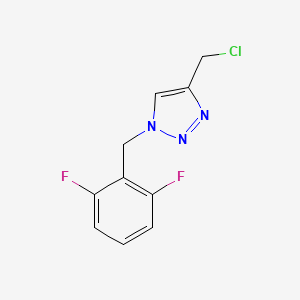

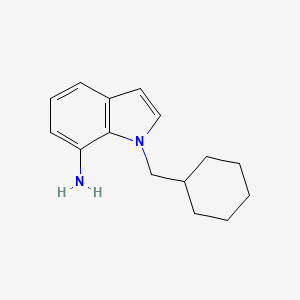

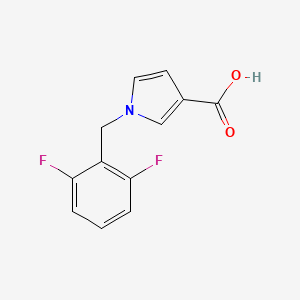

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)